molecular formula C7H8ClN3 B159859 Pyrazolo[1,5-a]pyridin-3-amine hydrochloride CAS No. 136548-72-6

Pyrazolo[1,5-a]pyridin-3-amine hydrochloride

Cat. No. B159859
CAS RN: 136548-72-6
M. Wt: 169.61 g/mol
InChI Key: DWDHDSPZVVNBSC-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine-3-amine hydrochloride, also known as PZP, is a heterocyclic compound belonging to the pyrazole class of compounds. It is a white, crystalline solid with a molecular weight of 209.64 g/mol and a melting point of 165°C. PZP is soluble in water, methanol, and ethanol, and is used in a variety of applications, including as an intermediate for the synthesis of other compounds, as a reagent in organic synthesis, and as a pharmaceutical ingredient.

Scientific Research Applications

PI3 Kinase Inhibition

Pyrazolo[1,5-a]pyridines, including derivatives of pyrazolo[1,5-a]pyridin-3-amine hydrochloride, have been identified as novel p110α selective PI3 kinase inhibitors. The addition of a basic amine to generate hydrochloride salts has been shown to improve aqueous solubility significantly, without compromising the potency and selectivity towards p110α. These compounds exhibit good activity in cellular assays, highlighting their potential in targeting PI3 kinase pathways involved in various cancers and inflammatory diseases (J. Kendall et al., 2017).

Heterocyclic Compound Synthesis

Research has extensively documented the synthesis of thieno[2,3-b]pyridines, pyrazolo[1,5-a]pyrimidine, [1,2,4]triazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, and pyrimido[1,2-a]benzimidazole derivatives from reactions involving this compound. These studies demonstrate the compound's versatility as a reactant for generating a wide variety of heterocyclic compounds with potential therapeutic applications (M. Mohamed et al., 2011).

Regioselective Synthesis

The regioselective functionalization of the pyrazolo[1,5-a]pyridine scaffold has been achieved using Mg- and Zn-TMP bases, leading to the synthesis of functionally diverse heterocycles. This methodological approach allows for the introduction of various functional groups, enabling the creation of polysubstituted pyrazolo[1,5-a]pyridines with potential interest in drug development and material science (Moritz Balkenhohl et al., 2018).

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyridin-3-amine hydrochloride is a heterocyclic compound that has been shown to have significant biological activity . The primary targets of this compound are AMP-activated protein kinase (AMPK) and Transient Receptor Potential Canonical 6 (TRPC6) channels . AMPK is a key regulatory protein involved in the energy homeostasis of individual cells as well as the whole organism . TRPC6 channels are considered beneficial for the treatment of diseases, including cancer .

Mode of Action

The compound interacts with its targets, leading to significant changes. For instance, it forms the basis for the rational design of selective inhibitors of AMPK . The pyrazolo nitrogen of the compound forms a key hydrogen bond with Val851 of p110α, a residue interaction characteristic of many other PI3K inhibitor complexes . Furthermore, the sulfonyl group forms a hydrogen bond with the p110α specific residue Gln859 .

Biochemical Pathways

The compound affects several biochemical pathways. As an AMPK inhibitor, it can impact energy homeostasis at both the cellular and organism levels . It also influences the function of TRPC6 channels, which play a role in various cellular processes, including proliferation, differentiation, and migration .

Result of Action

The compound exhibits significant inhibitory activity against various tumor cell lines . It inhibits microtubule polymerization by binding to the colchicine site, resulting in the inhibition of cell migration, cell cycle arrest in the G2/M phase, and apoptosis of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability under exposure to extreme pH has been studied . .

properties

IUPAC Name

pyrazolo[1,5-a]pyridin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.ClH/c8-6-5-9-10-4-2-1-3-7(6)10;/h1-5H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDHDSPZVVNBSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598542
Record name Pyrazolo[1,5-a]pyridin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

136548-72-6
Record name Pyrazolo[1,5-a]pyridin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrazolo[1,5-a]pyridin-3-amine hydrochloride
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